molecular formula C22H17ClN2 B7518694 6-Chloro-2,3-bis(4-methylphenyl)quinoxaline

6-Chloro-2,3-bis(4-methylphenyl)quinoxaline

Cat. No. B7518694
M. Wt: 344.8 g/mol
InChI Key: OSJMAGJCTKTIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-bis(4-methylphenyl)quinoxaline, also known as Climbazole, is a synthetic organic compound that belongs to the family of quinoxaline derivatives. It is widely used in various fields of research due to its unique properties, including its antifungal, antibacterial, and antiviral activities.

Scientific Research Applications

  • Antimicrobial Activity :

    • Quinoxaline derivatives, including those related to 6-Chloro-2,3-bis(4-methylphenyl)quinoxaline, have shown significant antimicrobial activity, particularly against certain strains of Candida (Abu Mohsen et al., 2014).
  • Catalysis and Organic Synthesis :

    • Quinoxaline derivatives are used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating high enantioselectivities and catalytic activities (Imamoto et al., 2012).
  • Optical and Morphological Studies :

    • Fluorescent quinoxaline derivatives exhibit significant solvatochromism and Aggregation Induced Emission (AIE), useful in the study of optical properties and molecular interactions (Rajalakshmi & Palanisami, 2020).
  • Polymer Science :

    • Quinoxaline-containing monomers have been used in the synthesis of polyimides and polybenzimidazoles, demonstrating potential in developing novel polymer materials (Rusanov et al., 1993).
  • Electronics and Photonics :

    • Quinoxaline-containing compounds have been designed as electron-transport materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), showing good performance and efficiency (Yin et al., 2016).
  • Analytical Chemistry :

    • Derivatives of quinoxaline, such as 2,3-bis(2-pyridyl)quinoxaline, have been used as spectrophotometric reagents for copper, highlighting their utility in analytical applications (Stephen & Udén, 1967).

properties

IUPAC Name

6-chloro-2,3-bis(4-methylphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)25-20-13-18(23)11-12-19(20)24-21/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMAGJCTKTIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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